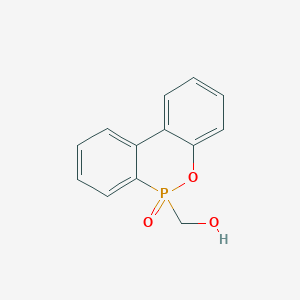

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex heterocyclic structure. The preferred systematic name is (6-oxobenzo[c]benzoxaphosphinin-6-yl)methanol, which accurately describes the structural arrangement of the molecule. This nomenclature system emphasizes the benzoxaphosphinin core structure with the methanol substituent attached to the phosphorus center. Alternative systematic names include 6H-Dibenz[c,e]oxaphosphorin-6-methanol,6-oxide, which provides an additional perspective on the ring system numbering and substituent positioning.

The molecular formula C13H11O3P reveals the elemental composition consisting of thirteen carbon atoms, eleven hydrogen atoms, three oxygen atoms, and one phosphorus atom. This composition represents a modification of the parent 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide structure through the addition of a methanol group. The structural modification increases the molecular complexity while maintaining the fundamental phosphaphenanthrene framework that characterizes this class of organophosphorus compounds.

The Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO provides a linear notation that captures the complete connectivity of the molecule. This representation demonstrates the integration of the phenanthrene-like aromatic system with the phosphorus-containing heterocycle and the methanol substituent. The International Chemical Identifier ZVNLUXZZYVQUTE-UHFFFAOYSA-N serves as a unique digital identifier for this specific molecular structure.

Crystallographic Structure and Bonding Configuration

The crystallographic structure of this compound exhibits a complex three-dimensional arrangement that integrates multiple ring systems with specific spatial orientations. The compound displays a characteristic phosphaphenanthrene framework where the phosphorus atom is incorporated into a six-membered heterocyclic ring system that bridges two benzene rings. This structural arrangement creates a rigid tricyclic system that maintains planarity across the aromatic components while accommodating the tetrahedral geometry around the phosphorus center.

The bonding configuration around the phosphorus atom demonstrates sp3 hybridization with four distinct substituents: the oxygen bridge connecting to the aromatic system, the phosphoryl oxygen forming a double bond, the methanol carbon atom, and the aromatic carbon of the phenanthrene system. The phosphorus-oxygen double bond exhibits characteristics typical of phosphoryl groups, with bond lengths and angles that reflect the partial ionic character of this interaction. The methanol substituent adopts a conformation that minimizes steric hindrance while maximizing stabilizing interactions with the aromatic system.

Intermolecular interactions in the crystalline state involve hydrogen bonding patterns facilitated by the hydroxyl group of the methanol substituent. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound. The melting point range of 170-171 degrees Celsius reflects the strength of these intermolecular forces and the rigid nature of the molecular framework. The crystallographic data reveals specific bond lengths and angles that characterize the integration of the methanol group with the phosphaphenanthrene core structure.

Comparative Analysis with Parent 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide Derivatives

The structural relationship between this compound and its parent compound 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide demonstrates systematic modifications that affect both chemical and physical properties. The parent compound, bearing the molecular formula C12H9O2P and molecular weight of 216.17 grams per mole, serves as the foundation for numerous derivatives including the methanol-substituted variant. The addition of the methanol group increases the molecular weight by 30.03 atomic mass units and introduces additional hydrogen bonding capabilities through the hydroxyl functionality.

Comparative analysis reveals that the methanol derivative maintains the fundamental phosphaphenanthrene framework while exhibiting modified reactivity patterns. The parent compound demonstrates characteristic reactivity at the phosphorus-hydrogen bond, enabling various synthetic transformations including alkylation, oxidation, and coupling reactions. The methanol derivative, however, presents additional reactive sites through the hydroxyl group, expanding the potential for further chemical modifications and applications. This structural modification influences the compound's solubility profile, with enhanced polar character compared to the parent structure.

The thermal properties of both compounds reflect their structural similarities and differences. The parent 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide exhibits a melting point in the range of 114-119 degrees Celsius, while the methanol derivative demonstrates a higher melting point of 170-171 degrees Celsius. This temperature difference reflects the enhanced intermolecular hydrogen bonding capabilities of the methanol-substituted compound. The increased thermal stability of the methanol derivative suggests potential advantages in high-temperature applications while maintaining the flame retardant properties characteristic of the phosphaphenanthrene family.

Properties

IUPAC Name |

(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O3P/c14-9-17(15)13-8-4-2-6-11(13)10-5-1-3-7-12(10)16-17/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNLUXZZYVQUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562990 | |

| Record name | 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35948-26-6 | |

| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin-6-methanol, 6-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35948-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Hydroxymethyl)-6H-6lambda~5~-dibenzo[c,e][1,2]oxaphosphinin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin-6-methanol 6-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In the patented process, 6-chloro-6H-dibenz[c,e]oxaphosphorin undergoes hydrolysis in water with an acid catalyst (e.g., HCl or H₃PO₄) at 40–80°C to form 2-(hydroxy-biphenyl-2-yl)-phosphinic acid. Subsequent dehydration at 160–185°C under vacuum (0.3–1.0 mbar) yields DOPO. To synthesize the methanol derivative, methanol could be introduced during the dehydration step, facilitating nucleophilic substitution at the phosphorus center.

Advantages and Limitations

This method eliminates intermediate purification, reducing solvent waste and cost. However, achieving selective hydroxymethylation without side reactions (e.g., over-dehydration) requires precise control of temperature and stoichiometry. Yield optimization remains challenging, as excess methanol may lower reaction efficiency due to steric hindrance.

Acid-Catalyzed Alkoxylation of DOPO

A 2007 study demonstrates that DOPO reacts with alcohols under acidic conditions to form 10-alkoxy derivatives. Adapting this for hydroxymethylation involves substituting alcohols with methanol in the presence of orthoformates.

Reaction Protocol

DOPO is combined with trimethyl orthoformate and methanol in an acidic medium (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction proceeds via nucleophilic attack by methanol on the electrophilic phosphorus, forming 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide. Side products like 10-dialkoxymethyl derivatives may form if excess orthoformate is used.

Optimization Strategies

Key parameters include:

- Temperature : 80–120°C to balance reaction rate and byproduct formation.

- Catalyst loading : 1–5 mol% acid catalyst avoids excessive protonation of intermediates.

- Solvent selection : Toluene or xylene improves miscibility and reduces side reactions.

Catalytic Etherification with Methanol

CN103408595A describes a method for DOPO derivatives using glycol ethers and catalysts like sodium iodide. Replacing glycol ethers with methanol under similar conditions could yield the target compound.

Synthetic Procedure

DOPO, methanol, and sodium iodide are heated in a solvent (e.g., ditane or dimethylbenzene) at 150–220°C under nitrogen. The reaction forms the methanol derivative via nucleophilic substitution, with water removed via azeotropic distillation.

Yield and Purity

In analogous reactions with diethylene glycol, yields exceed 80% with >99% purity. For methanol, lower boiling points may necessitate reduced temperatures (100–150°C) to prevent volatilization, potentially affecting reaction kinetics.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for each method:

Challenges and Optimization Opportunities

Side Reactions and Byproducts

Solvent and Catalyst Recycling

The single-reactor method minimizes solvent use, aligning with green chemistry principles. Catalytic systems like NaI in ditane can be recycled, reducing costs.

Scalability

Industrial adoption favors the single-reactor and catalytic etherification methods due to shorter reaction times and higher yields. Batch processes must address exothermicity during dehydration phases.

Chemical Reactions Analysis

Derivatization via Dehydration Reactions

DOPO reacts with diols (e.g., glycol ethers) to form flame-retardant derivatives. For example, with diethylene glycol (DEG):

-

Conditions : 195–200°C, 4–8 hours, under nitrogen with sodium iodide or tosic acid catalysts .

-

Outcome : Yields >80% for derivatives like DOPO-DEG, confirmed by ³¹P NMR (>97% conversion) .

Reaction Equation :

Multicomponent Coupling Reactions

DOPO participates in three-component reactions to synthesize isoindoles:

-

Components : Ortho-phthalaldehyde, primary amines (e.g., benzylamine), and DOPO .

-

Mechanism : Methanolysis of DOPO’s P–H bond initiates coupling, forming stable isoindoles (yields: 75–92%) .

Example Reaction :

Formation of N-Phosphorylated Iminophosphoranes

DOPO undergoes Atherton-Todd and Staudinger reactions to yield iminophosphoranes:

-

Atherton-Todd : DOPO reacts with CCl₄ and amines to form phosphoryl azides .

-

Staudinger : Azides react with triphenylphosphine to generate iminophosphoranes, characterized by X-ray crystallography .

| Compound | Decomposition Temperature |

|---|---|

| DOPO-Ph₃P=N–R | 220–250°C (TGA) |

Polymer Functionalization

DOPO’s P–H bond reacts with epoxides, isocyanates, and acrylates to form flame-retardant polymers:

-

Epoxy Resins : DOPO-glycidyl ether derivatives enhance UL-94 V0 ratings in printed circuit boards .

-

Polyesters : Incorporation reduces peak heat release rates by >30% in cone calorimetry tests .

Catalytic and Solvent Effects

Scientific Research Applications

Basic Information

- Chemical Name: 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide

- CAS Number: 35948-25-5

- Molecular Formula: C₁₂H₉O₂P

- Appearance: White crystalline powder

- Melting Point: Approximately 116°C

Flame Retardants

DOPO is widely used as an effective flame retardant in various industries:

- Textiles: Enhances flame resistance in fabrics, making them safer for consumer use.

- Plastics: Used in electronic equipment plastics and circuit boards to prevent ignition and slow down combustion processes .

Case Study:

Research indicates that incorporating DOPO into polymer matrices significantly improves their thermal stability and flame resistance. For instance, a study demonstrated that DOPO-modified epoxy resins exhibited reduced flammability compared to unmodified counterparts .

Pharmaceuticals

In the pharmaceutical industry, DOPO serves as an important intermediate in the synthesis of various compounds. Its unique structure allows it to participate in chemical reactions that lead to the development of new medications.

Case Study:

A notable application involved the synthesis of phosphonated compounds utilizing DOPO as a precursor, which showed potential therapeutic effects against certain diseases .

Polymer Chemistry

DOPO is instrumental in creating specialty polymers with enhanced properties suitable for high-performance applications such as automotive and aerospace industries. Its incorporation into polymer formulations can lead to improved mechanical strength and thermal stability.

Case Study:

A study explored the use of DOPO in producing thermosetting resins that maintain structural integrity under extreme conditions, highlighting its utility in aerospace applications .

Environmental Applications

DOPO plays a role in environmental remediation efforts. It can be utilized in developing materials designed to address pollution challenges, particularly those related to waste management.

Case Study:

Research has shown that DOPO-based materials can effectively adsorb pollutants from water sources, showcasing their potential for environmental cleanup applications .

Research and Development

As a versatile reagent, DOPO is employed in various chemical reactions within research settings. It aids scientists in exploring new chemical pathways and developing innovative materials.

Mechanism of Action

The mechanism by which 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interacts with molecular targets such as free radicals, inhibiting the combustion process .

Comparison with Similar Compounds

10-(2,5-Dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO-HQ)

- Structural Differences: DOPO-HQ features a dihydroxyphenyl group instead of a methanol substituent, enhancing its ability to form char layers .

- Synthesis: Prepared via the reaction of DOPO with p-benzoquinone in tetrahydrofuran, optimized for high purity and yield .

- Flame Retardancy: In PLA, 15 wt% DOPO-HQ achieves a UL-94 V-0 rating with an LOI of 28.8%, whereas 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide requires only 5 wt% for V-0 and achieves an LOI of 34.4% at 15 wt% . DOPO-HQ promotes condensed-phase flame retardancy by forming a dense char layer, while this compound acts primarily in the gas phase .

- Applications : Effective in epoxy resins for improving liquid oxygen compatibility and cryogenic mechanical properties .

Phenethyl-Bridged DOPO Derivative (DiDOPO)

Alkoxy-Substituted DOPO Derivatives

- Examples : 10-alkoxy-10H-9-oxa-10-phosphaphenanthrenes (e.g., 1a–1e) and 10-dialkoxymethyl derivatives (e.g., 2a–2c) .

- Synthesis : Produced via DOPO’s reaction with orthoformates and alcohols under acidic conditions, with yields exceeding 85% .

- Functionality : These derivatives exhibit tunable flame retardancy based on alkoxy group size, influencing thermal stability and radical-scavenging efficiency .

Silicon-Modified DOPO Hybrid (DOPO-VTS)

DOPO-Grafted Silica Nanoparticles

- Application : Used in poly(methyl methacrylate) (PMMA) to improve flame retardancy while maintaining optical transparency .

- Mechanism : Synergy between silica and phosphorus enhances char formation, reducing PHRR by 32% at 5 wt% loading .

Comparative Data Table

Biological Activity

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-methanol 10-oxide, commonly referred to as DOPO, is an organophosphorus compound primarily recognized for its applications as a flame retardant. Its biological activity has garnered attention due to its implications in environmental health and safety, particularly concerning its potential toxicity and bioaccumulation in living organisms.

DOPO is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₉O₂P

- CAS Number : 35948-25-5

- Melting Point : Approximately 116°C

- Appearance : White crystalline powder

The chemical structure of DOPO allows it to form covalent bonds with various polymers, enhancing their flame retardant properties. This reactivity is attributed to the phosphorus-hydrogen (P-H) bond, which facilitates its incorporation into polymer matrices such as nylon and polyesters .

The biological activity of DOPO can be linked to its impact on cellular mechanisms. Studies have indicated that organophosphate flame retardants (OPFRs), including DOPO, may disrupt endocrine functions and exhibit neurotoxic effects. The following mechanisms have been identified:

- Endocrine Disruption : DOPO has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in humans and wildlife .

- Neurotoxicity : Exposure to DOPO has been associated with adverse effects on the nervous system, including behavioral changes and cognitive impairment in animal models .

Case Studies and Research Findings

Several studies have investigated the biological effects of DOPO:

- Bioaccumulation Studies : Research indicates that DOPO can accumulate in biological tissues, raising concerns about long-term exposure effects. A study highlighted that OPFRs are detected in various environmental matrices, suggesting significant bioavailability and potential for biomagnification within food webs .

- Toxicological Assessments : Toxicological evaluations have demonstrated that DOPO exposure can lead to skin irritation and serious eye damage in laboratory settings. The compound's hazard statements include warnings about its irritative properties .

- Environmental Impact : A review of emerging contaminants noted that OPFRs like DOPO contribute to environmental pollution, affecting aquatic ecosystems through runoff from treated materials . The persistence of these compounds in the environment poses risks not only to wildlife but also to human health through water contamination.

Data Table: Summary of Biological Activity Findings

Q & A

Q. What are the most reliable synthetic routes for preparing DOPO and its derivatives?

DOPO is typically synthesized via acid-catalyzed reactions with orthoformates and alkyl alcohols. For example, under acidic conditions, DOPO reacts with triethyl orthoformate and excess ethanol to yield trivalent 10-alkoxy derivatives (e.g., 10-ethoxy-10H-9-oxa-10-phosphaphenanthrene). Side products like 10-dialkoxymethyl derivatives can form but are minimized by controlling alcohol stoichiometry and reaction temperature (e.g., 35–50°C) . Key steps include:

- Catalyst : Concentrated HCl (0.2–0.6 ml per 25 mmol DOPO).

- Solvent : Toluene or 1-propanol, depending on the alkyl group.

- Isolation : Removal of volatiles under reduced pressure, followed by crystallization.

Q. How can researchers confirm the structural integrity of DOPO derivatives?

Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., alkoxy groups at the phosphorus center) .

- X-ray Diffractometry : Resolve crystal structures and bond angles (e.g., interplanar angles between thiazole and phenanthrene rings) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weights (e.g., 10-diethoxymethyl derivative: C₁₉H₂₁O₄P, MW 344.34) .

Q. What safety protocols are critical when handling DOPO?

- Storage : Room temperature, in airtight containers away from moisture .

- Personal Protective Equipment (PPE) : Gloves, eye protection, and masks to avoid skin/eye irritation (H315, H319 hazards) .

- Spill Management : Use inert absorbents (e.g., sand) and avoid water due to low solubility .

Advanced Research Questions

Q. How do reaction conditions influence product distribution in DOPO-based syntheses?

Product selectivity hinges on:

- Alcohol Excess : Higher alcohol ratios favor trivalent 10-alkoxy derivatives over dialkoxymethyl side products. For example, 10-ethoxy derivatives dominate with ethanol in excess .

- Acid Catalysis : HCl concentration affects reaction rates. Excess acid accelerates transesterification, altering product ratios .

- Temperature : Reflux conditions (e.g., 50°C in 1-propanol) enhance yields but may promote side reactions if uncontrolled .

Q. What methodologies optimize DOPO's integration into flame-retardant polymers?

- Epoxy Resin Modification : React DOPO with diglycidyl ether of bisphenol A (DGEBA) at 120–150°C, using 4,4'-diaminodiphenylmethane (DDM) as a curing agent. Monitor curing kinetics via differential scanning calorimetry (DSC) .

- Polyurethane Foam (PUF) Functionalization : Incorporate DOPO during prepolymer synthesis. Evaluate flame retardancy using thermogravimetric analysis (TGA) and microscale combustion calorimetry (MCC) .

- Synergistic Systems : Combine DOPO with aluminum poly-hexamethylenephosphinate (APHP) to enhance char formation and reduce peak heat release rates .

Q. How can researchers resolve contradictions in thermal stability data for DOPO-modified materials?

Conflicting thermal data often arise from:

- Sample Purity : Impurities (e.g., unreacted DOPO) lower decomposition temperatures. Validate purity via HPLC (>97% area%) .

- Curing Degree : Incomplete epoxy curing reduces thermal stability. Use isothermal DSC to optimize curing time/temperature .

- Testing Conditions : Variations in heating rates (e.g., 10°C/min vs. 20°C/min in TGA) impact observed degradation profiles .

Q. What advanced spectroscopic techniques address challenges in characterizing DOPO derivatives?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., 10-(2,5-dihydroxyphenyl)-DOPO) .

- FT-IR Analysis : Track P=O stretching vibrations (~1200 cm⁻¹) to confirm oxidation states .

- X-ray Photoelectron Spectroscopy (XPS) : Quantify phosphorus content and oxidation states in polymer matrices .

Q. How do steric and electronic effects impact DOPO's reactivity in multicomponent reactions?

- Steric Hindrance : Bulky substituents (e.g., n-propoxy) slow reaction kinetics in isoindole formation. Optimize using smaller alkyl groups (e.g., methoxy) .

- Electronic Effects : Electron-withdrawing groups on primary amines enhance electrophilic aromatic substitution in isoindole syntheses .

- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates in ring-opening reactions .

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.